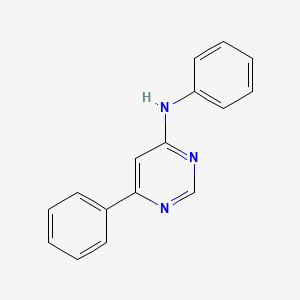

N,6-diphenyl-4-pyrimidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,6-diphenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)19-14-9-5-2-6-10-14/h1-12H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGVTJQEPWNPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,6 Diphenyl 4 Pyrimidinamine and Analogues

Established Synthetic Routes to the Pyrimidine (B1678525) Core

The construction of the central pyrimidine ring is the cornerstone of synthesizing N,6-diphenyl-4-pyrimidinamine and its analogues. The most prevalent methods involve the condensation of a three-carbon component with a guanidine-containing reagent.

Condensation Reactions with Guanidine (B92328) Derivatives and Chalcone (B49325) Precursors

A widely employed and classical approach for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the cyclocondensation of guanidine with α,β-unsaturated ketones, commonly known as chalcones. javeriana.edu.coresearchgate.netnih.gov Chalcones, which are 1,3-diaryl-2-propen-1-ones, serve as the three-carbon building block. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, in a suitable solvent like ethanol. javeriana.edu.conih.gov

The synthesis of the required chalcone precursor, 1,3-diphenylprop-2-en-1-one, is achieved through a Claisen-Schmidt condensation of benzaldehyde (B42025) and acetophenone (B1666503). This intermediate is then reacted with guanidine hydrochloride or guanidine carbonate in a basic medium to yield 4,6-diphenylpyrimidin-2-ylamine. nih.govajol.info The reaction proceeds via a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

The general reaction scheme is as follows:

Scheme 1: General synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine.

This method is versatile and allows for the synthesis of a wide range of 4,6-diarylpyrimidine analogues by simply varying the substituents on the starting benzaldehyde and acetophenone. ajol.info

Multi-Component Reactions for Pyrimidinamine Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCR strategies have been developed for the one-pot synthesis of the pyrimidinamine scaffold. nih.govrsc.org

Another notable MCR is the Biginelli-type reaction, which has been adapted for the synthesis of complex pyrimidine derivatives. nih.gov This typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or guanidine derivative. While the classic Biginelli reaction yields dihydropyrimidones, modifications and alternative substrates can lead to the formation of fully aromatic pyrimidinamines. For example, a three-component reaction of α-cyanoketones, carboxaldehydes, and guanidines has been utilized to produce 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles in good to excellent yields. nih.gov

Optimization of Synthetic Pathways for this compound

Efforts to improve the synthesis of this compound have focused on refining reaction conditions and enhancing product yields.

Reaction Condition Refinement and Process Improvements

Significant improvements in the synthesis of 2-amino-4,6-diarylpyrimidines have been achieved through the optimization of reaction conditions. One key advancement is the use of microwave-assisted synthesis. javeriana.edu.coscribd.comresearchgate.netnih.gov Compared to conventional heating, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields. javeriana.edu.conih.gov For example, a comparative study demonstrated that while conventional heating might produce slightly higher yields, the reaction times are significantly longer than those observed with microwave assistance. javeriana.edu.co

Other process improvements include modifications to the solvent system and catalyst. The use of pre-dried solvents, such as dimethylformamide (DMF), has been shown to be beneficial. nih.gov The choice of base can also influence the reaction outcome. While strong bases like potassium hydroxide are common, milder bases and different catalyst systems, such as the use of CaCl2 in aqueous media for microwave-assisted synthesis, have also been explored to develop more environmentally friendly protocols. javeriana.edu.co

| Reaction Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | Several hours (e.g., 6-12h) | Minutes (e.g., 4-5 min) | javeriana.edu.coscribd.com |

| Solvent | Organic solvents (e.g., Ethanol, DMF) | Can be performed in aqueous media or solvent-free | javeriana.edu.coresearchgate.net |

| Catalyst | Strong bases (e.g., KOH, NaOEt) | Can utilize milder catalysts (e.g., CaCl2) | javeriana.edu.co |

Yield Enhancement Strategies

Maximizing the yield of this compound is a critical aspect of its synthesis. Several strategies have been employed to achieve this. The use of microwave irradiation, as mentioned previously, is a primary method for yield enhancement. researchgate.netnih.gov In some cases, yield increases of 1-45% have been reported when switching from conventional heating to microwave synthesis. researchgate.net

Careful control of the stoichiometry of the reactants is also crucial. Furthermore, the reaction work-up and purification procedures can significantly impact the final isolated yield. Techniques such as allowing the reaction mixture to stand for an extended period before filtration can improve the recovery of the product. nih.gov The choice of recrystallization solvent is also important for obtaining a pure product with a high yield.

| Method | Yield (%) | Reference |

| Conventional (Reflux in Ethanol with KOH) | 18-51 | javeriana.edu.co |

| Microwave-Assisted (UV-irradiation) | 40-88 | javeriana.edu.co |

| Conventional (Reflux in DMF with Guanidine Carbonate) | 33.74 | ajol.info |

| Microwave-Assisted (Solvent-free with NaOH) | Good yields (not specified) | researchgate.net |

Derivatization and Analogue Synthesis of this compound

The this compound scaffold provides multiple sites for derivatization, allowing for the synthesis of a diverse library of analogues with potentially new properties.

The primary amino group at the C2 position is a common site for modification. N-alkylation of the 2-amino group has been reported, leading to the formation of N-alkyl-4,6-diarylpyrimidin-2-amines. nih.govresearchgate.net For example, N-butyl-4,6-diphenylpyrimidin-2-amine has been synthesized. chemicalbook.com Acylation of the 2-amino group is another common derivatization, yielding the corresponding amides. rsc.org

The pyrimidine ring itself can also be functionalized. For instance, starting from 2-amino-4,6-dichloropyrimidine, the chlorine atoms can be displaced through nucleophilic aromatic substitution (SNAr) reactions to introduce various substituents at the C4 and C6 positions. mdpi.comgoogle.com This approach allows for the synthesis of analogues where the phenyl groups are replaced by other functionalities.

Strategies for Introducing Substituents on Phenyl Rings and Pyrimidine Nucleus

The primary and most versatile method for the synthesis of this compound and its analogs with substituents on the phenyl rings involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a guanidinating agent. The most common approach utilizes substituted chalcones as the 1,3-dicarbonyl precursors.

The general synthesis of 2-amino-4,6-diarylpyrimidines proceeds via the condensation of an appropriately substituted chalcone (1,3-diaryl-2-propen-1-one) with guanidine hydrochloride. asianpubs.orgum.edu.my This reaction is typically carried out under basic conditions or in a solvent like dimethylformamide (DMF). researchgate.net The substituents on the phenyl rings of the final pyrimidine product are determined by the substituents on the precursor benzaldehyde and acetophenone used to synthesize the chalcone. asianpubs.orgum.edu.my

For instance, a series of 2-amino-4-(4'-substituted)-6-(4''-substituted)diphenyl pyrimidines were synthesized by first preparing the corresponding chalcones from substituted benzaldehydes and acetophenones. These chalcones were then cyclized with guanidine hydrochloride to yield the desired pyrimidine derivatives. asianpubs.org This method offers a straightforward way to introduce a wide variety of substituents at different positions of both phenyl rings.

A study by Kumar et al. (2017) outlines a general procedure for this synthesis. Equimolar amounts of a substituted chalcone and guanidine hydrochloride are refluxed in DMF for 4 hours. Pouring the reaction mixture into ice-cold water precipitates the product, which is then filtered, dried, and recrystallized. researchgate.net

Table 1: Examples of Synthesized 2-Amino-4,6-diarylpyrimidine Derivatives

| Compound | Ar | Ar' | Yield (%) |

| 2-Amino-4-phenyl-6-(4-chlorophenyl)pyrimidine | Phenyl | 4-Chlorophenyl | 78 |

| 2-Amino-4-phenyl-6-(4-methoxyphenyl)pyrimidine | Phenyl | 4-Methoxyphenyl | 82 |

| 2-Amino-4-(4-nitrophenyl)-6-phenylpyrimidine | 4-Nitrophenyl | Phenyl | - |

Data compiled from various synthetic reports. Yields are representative and can vary based on specific reaction conditions.

Direct functionalization of the pyrimidine nucleus of a pre-formed this compound, other than at the amino group, is less commonly reported in the literature. The reactivity of the pyrimidine ring often necessitates the use of specific and sometimes harsh reaction conditions, which can lead to a mixture of products or decomposition. Therefore, the construction of the substituted pyrimidine ring from acyclic precursors is the more favored and controlled synthetic route.

Synthesis of N-Substituted Pyrimidinamines (e.g., Pentanamide (B147674) Derivatives)

The exocyclic amino group at the 2-position of the pyrimidine ring provides a convenient handle for further functionalization, such as the introduction of an amide linkage. The synthesis of N-acylated pyrimidinamines can be achieved through standard amide bond formation reactions.

A general and efficient method for this transformation is the coupling of the parent 2-amino-4,6-diphenylpyrimidine with a carboxylic acid using a suitable coupling agent. For example, the synthesis of novel 4,6-diphenylpyrimidine (B189498) substituted benzamide (B126) derivatives has been reported using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as the coupling agent in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. semanticscholar.org

This methodology can be directly applied to the synthesis of pentanamide derivatives of this compound. The reaction would involve the coupling of 2-amino-4,6-diphenylpyrimidine with pentanoic acid.

Table 2: General Reaction Scheme for N-Pentanamide Synthesis

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Product |

| 2-Amino-4,6-diphenylpyrimidine | Pentanoic Acid | HATU | DIPEA | DMF | N-(4,6-diphenylpyrimidin-2-yl)pentanamide |

The reaction proceeds by the activation of the carboxylic acid (pentanoic acid) by the coupling agent (HATU), followed by nucleophilic attack by the amino group of the pyrimidine to form the amide bond. The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC). semanticscholar.org

This synthetic route provides a versatile platform for introducing a wide range of acyl groups to the pyrimidine scaffold, allowing for the systematic investigation of structure-activity relationships in various chemical and biological contexts.

Preclinical Biological Evaluation of N,6 Diphenyl 4 Pyrimidinamine Derivatives

Investigations into Anticancer Activity

The quest for novel and more effective cancer therapies has led to the exploration of a multitude of chemical entities. Among these, derivatives of N,6-diphenyl-4-pyrimidinamine have shown significant promise in preclinical anticancer studies.

In vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

A number of studies have demonstrated the potent cytotoxic and antiproliferative effects of this compound derivatives across a diverse panel of human cancer cell lines.

One study synthesized a series of 4,6-diaryl-2-pyrimidinamine derivatives and evaluated their effects on breast cancer cells. These compounds were designed to concurrently antagonize the estrogen receptor (ER) and inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). The results indicated that these derivatives significantly inhibited the proliferation of MCF-7 (ER-positive breast cancer), HUVEC (human umbilical vein endothelial cells), and Ishikawa (endometrial cancer) cells. nih.gov

Another research effort focused on 4,6-disubstituted pyrimidine (B1678525) derivatives as dual inhibitors of VEGFR2 and fibroblast growth factor receptor 1 (FGFR1). One particular derivative, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea (compound 8b), exhibited moderate antiproliferative activities against A549 (non-small cell lung cancer) and KG-1 (acute myelogenous leukemia) cell lines. nih.govresearchgate.net

Furthermore, a series of N-phenyl-4-pyrimidinamine derivatives were designed as B-cell lymphoma 6 (BCL6) inhibitors. One compound from this series, 14j, demonstrated potent inhibition of diffuse large B-cell lymphoma (DLBCL) cell proliferation in vitro. nih.gov Similarly, novel pyridine-derived compounds were synthesized and evaluated for their anticancer activities against HepG2 (liver cancer) and MCF-7 cells, with several derivatives showing potent cytotoxicity. nih.gov

The antiproliferative effects of these compounds are often dose-dependent. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were shown to inhibit the proliferation of HepG2 and HCT116 (colon cancer) cell lines at low micromolar concentrations. mdpi.com Likewise, 6-ferrocenylpyrimidin-4(3H)-one derivatives induced a concentration-dependent cytotoxic response in MCF-7 cells. nih.gov

Table 1: In vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4,6-diaryl-2-pyrimidinamine derivatives | MCF-7, HUVEC, Ishikawa | Significant inhibition of proliferation | nih.gov |

| 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea (8b) | A549, KG-1 | Moderate antiproliferative activities | nih.govresearchgate.net |

| N-phenyl-4-pyrimidinamine derivative (14j) | Diffuse Large B-Cell Lymphoma (DLBCL) | Potent inhibition of cell proliferation | nih.gov |

| Pyridine-derived compounds (8, 9, 10, 15) | HepG2, MCF-7 | Potent cytotoxicity | nih.gov |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 | Inhibition of proliferation at low micromolar concentrations | mdpi.com |

| 6-ferrocenylpyrimidin-4(3H)-one derivatives | MCF-7 | Concentration-dependent cytotoxic response | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (SI221) | Glioblastoma cell lines | Significant cytotoxic effect | nih.gov |

| 4,6-diphenylpyrimidin-2-amine (B1348216) derivative (12) | HCT116 | Reduces clonogenicity | nih.gov |

Cellular Mechanism of Action in Oncology Models (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer activity of this compound derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Flow cytometry studies have been instrumental in elucidating these mechanisms. For example, a 4,6-diphenylpyrimidin-2-amine derivative, compound 12, was found to cause an accumulation of cells in the G2/M phase of the cell cycle in HCT116 human colon cancer cells. nih.gov This cell cycle arrest was followed by the induction of apoptosis, as evidenced by the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase (PARP). nih.gov

Similarly, other studies have reported cell cycle arrest at different phases. For instance, certain pyrimidine derivatives have been shown to arrest the cell cycle at the G1-phase in HL-60 cells, subsequently leading to late apoptosis. researchgate.net In another study, a sulfonamide derivative induced G2/M phase arrest in K562 cells and G0/G1 phase arrest in Jurkat cells. nih.gov The induction of apoptosis is a common theme, with many derivatives triggering this programmed cell death pathway in various cancer cell lines. nih.govnih.govmdpi.commdpi.com

The induction of apoptosis by these compounds can occur through both intrinsic and extrinsic pathways. This involves the activation of caspases, which are key executioners of apoptosis. nih.govnih.gov For example, one study showed that a pyrazolo[3,4-d]pyrimidine derivative, SI221, induced apoptosis in glioblastoma cells through the activation of caspase-3. nih.gov

Table 2: Cellular Mechanisms of Action of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Cell Cycle Arrest Phase | Apoptosis Induction | Reference(s) |

|---|---|---|---|---|

| 4,6-diphenylpyrimidin-2-amine derivative (12) | HCT116 | G2/M | Yes (caspase-3, -7, PARP cleavage) | nih.gov |

| Pyrimidine derivative (6c) | HL-60 | G1 | Yes (late apoptosis) | researchgate.net |

| Sulfonamide derivative (S1) | K562, Jurkat | G2/M (K562), G0/G1 (Jurkat) | Yes | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (SI221) | Glioblastoma cell lines | Not specified | Yes (caspase-3 activation) | nih.gov |

| Nicotinamide-based derivative (6) | HCT-116 | pre-G1 and G2-M | Yes (early and late apoptosis) | mdpi.com |

Evaluation of Kinase Inhibition Potential (e.g., Src Family Kinases, Aurora Kinase A, DDR2, HDAC, VEGFR-2)

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Src Family Kinases (SFKs): Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective SFK inhibitors. For instance, the compound SI221 demonstrated a significant cytotoxic effect on glioblastoma (GB) cells by targeting SFKs. nih.gov Another study showed that the pyrazolo[3,4-d]pyrimidine derivatives Si306 and its prodrug pro-Si306, in addition to inhibiting Src, also reduced the phosphorylation of focal adhesion kinase (FAK). mdpi.com

Aurora Kinase A (AURKA): A 4,6-diphenylpyrimidin-2-amine derivative, compound 12, was found to selectively inhibit AURKA activity. nih.gov This inhibition led to a reduction in the phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells, contributing to its anticancer effects. nih.gov

Discoidin Domain Receptor 2 (DDR2): While direct inhibition of DDR2 by this compound derivatives is not extensively documented in the provided context, the broad kinase inhibitory profile of many pyrimidine derivatives suggests potential activity against a range of kinases, which may include DDR2.

Histone Deacetylase (HDAC): Several pyrimidine-based compounds have been developed as HDAC inhibitors. A diphenylpyrimidine derivative, 15b, was identified as a potent HDAC6 inhibitor with anti-inflammatory properties. nih.gov Another study focused on pyrido[3,2-d]pyrimidine (B1256433) derivatives as dual inhibitors of Mnk and HDACs, with compound A12 showing good inhibitory activity against both. mdpi.com The inhibition of HDACs can lead to changes in gene expression that promote cell cycle arrest and apoptosis. mdpi.comgoogle.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Many this compound derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors, a key target in tumor angiogenesis. A series of 4,6-diaryl-2-pyrimidinamine derivatives were shown to inhibit the phosphorylation of VEGFR-2. nih.gov Similarly, 4,6-disubstituted pyrimidine derivatives were developed as dual VEGFR2/FGFR1 inhibitors. nih.govresearchgate.net Nicotinamide-based derivatives have also been identified as potent VEGFR-2 inhibitors, with compound 6 showing an IC50 value of 60.83 nM. mdpi.com

Table 3: Kinase Inhibition Profile of this compound Derivatives

| Kinase Target | Compound/Derivative Class | Specific Example(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Src Family Kinases | Pyrazolo[3,4-d]pyrimidines | SI221, Si306, pro-Si306 | Inhibition of Src and FAK phosphorylation | nih.govmdpi.com |

| Aurora Kinase A | 4,6-diphenylpyrimidin-2-amines | Compound 12 | Selective inhibition of AURKA activity | nih.gov |

| HDAC | Diphenylpyrimidines, Pyrido[3,2-d]pyrimidines | 15b, A12 | Potent HDAC6 inhibition, Dual Mnk/HDAC inhibition | nih.govmdpi.com |

| VEGFR-2 | 4,6-diaryl-2-pyrimidinamines, 4,6-disubstituted pyrimidines, Nicotinamide-based derivatives | Compound III-3A, Compound 8b, Compound 6 | Inhibition of VEGFR-2 phosphorylation, Dual VEGFR2/FGFR1 inhibition, Potent VEGFR-2 inhibition | nih.govnih.govresearchgate.netmdpi.com |

| Class III RTKs (KIT, PDGFRβ) | 4-anilinopyrimidines | Compound 19 | Selective dual inhibition | nih.govresearchgate.net |

Assessment of Anti-inflammatory Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their anti-inflammatory properties. Inflammation is a complex biological response implicated in various diseases, and modulating inflammatory pathways is a key therapeutic strategy.

Modulation of Inflammatory Biomarkers and Pathways (e.g., Nitric Oxide Production)

The anti-inflammatory effects of this compound derivatives are often assessed by their ability to modulate key inflammatory mediators. A significant focus has been on the inhibition of nitric oxide (NO) production, a key signaling molecule in inflammation.

One study identified a diphenylpyrimidine derivative, 15b, as an effective anti-inflammatory agent that demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov This compound was found to be a potent inhibitor of histone deacetylase 6 (HDAC6), and its anti-inflammatory effects were mediated through the TLR4/MAPK, STAT3, and NF-κB pathways. nih.gov

Other pyrimidine derivatives have also shown promise in modulating inflammatory pathways. For instance, certain pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.govresearchgate.net These derivatives also exhibited antioxidant properties by reducing the levels of reactive oxygen species (ROS). nih.gov

In vivo Animal Models for Inflammation Assessment

A commonly used model is the carrageenan-induced paw edema model in rats. nih.gov This model is used to evaluate the acute anti-inflammatory activity of a compound. The reduction in paw swelling after administration of the test compound compared to a control group indicates its anti-inflammatory potential.

Another relevant model is the 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice. This model was used to evaluate the diphenylpyrimidine derivative 15b, which was administered via daily intraperitoneal injections. The study found that this compound significantly alleviated symptoms such as skin edema, dryness, crusting, and reduced the frequency of scratching. It also mitigated ear swelling, epidermal thickness, and mast cell infiltration, demonstrating its potent in vivo anti-inflammatory effects. nih.gov

Other animal models used for assessing anti-inflammatory activity include the cotton pellet-induced granuloma model for chronic inflammation and various models of arthritis. ijpras.comresearchgate.netnih.govscielo.brnih.gov The choice of model depends on the specific aspect of inflammation being investigated. nih.gov

Antimicrobial Activity Profile

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have been evaluated for their ability to inhibit the growth of both bacteria and fungi.

Research into the antibacterial properties of this compound derivatives has shown notable activity. A study involving novel 4,6-diphenylpyrimidine (B189498) substituted benzamide (B126) derivatives demonstrated their potential as antimicrobial agents. researchgate.netnih.gov The evaluation was conducted using the cylinder-plate method against both Gram-positive and Gram-negative bacteria. researchgate.net

The synthesized compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The zones of inhibition were measured to determine the extent of antibacterial activity. Chloramphenicol was used as the standard drug for comparison. The results, as detailed in the table below, indicate that the derivatives possess antibacterial properties, with some compounds showing significant activity against the tested strains. researchgate.net

| Compound | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard (Chloramphenicol) Zone of Inhibition (mm) |

|---|---|---|---|---|

| 6a | S. aureus | 50 | 14 | 24 |

| 6b | S. aureus | 50 | 15 | |

| 6c | S. aureus | 50 | 16 | |

| 6d | E. coli | 100 | 15 | |

| 6e | E. coli | 100 | 16 | |

| 6f | E. coli | 100 | 17 |

The data in this table is based on research on 4,6-diphenylpyrimidine substituted benzamide derivatives. researchgate.net

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies on 4,6-diphenyl-3,4-dihydropyrimidine-2-(1H)-one derivatives revealed their activity against pathogenic fungi. researchgate.net These compounds were screened against Candida albicans and Aspergillus niger using fluconazole (B54011) as a standard reference. researchgate.net

Similarly, the aforementioned 4,6-diphenylpyrimidine substituted benzamide derivatives were tested for their antifungal efficacy. researchgate.netnih.gov The cup-plate method using Sabouraud Dextrose Agar medium was employed for the screening. The zones of inhibition were measured and compared with the standard drug, Fluconazole. The findings confirm that these derivatives exhibit antifungal activity. researchgate.net

| Compound | Fungal Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard (Fluconazole) Zone of Inhibition (mm) |

|---|---|---|---|---|

| 6a | A. niger | 50 | 12 | 21 |

| 6b | A. niger | 50 | 13 | |

| 6c | A. niger | 50 | 14 | |

| 6d | C. albicans | 100 | 13 | |

| 6e | C. albicans | 100 | 14 | |

| 6f | C. albicans | 100 | 15 |

The data in this table is based on research on 4,6-diphenylpyrimidine substituted benzamide derivatives. researchgate.net

Furthermore, other related pyrimidine derivatives, such as 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, have shown significant fungicidal activity against pathogens like Botrytis cinerea. nih.gov

Exploration of Antiviral Potential

While specific antiviral studies on this compound are not extensively documented in the available literature, the broader class of pyrimidine derivatives has shown significant promise as antiviral agents. Various modifications of the pyrimidine ring have led to compounds with activity against a range of viruses.

For instance, 5-substituted 2-amino-6-phenyl-4(3H)-pyrimidinones have been identified as both antiviral and interferon-inducing agents. nih.gov Additionally, research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related, demonstrated efficacy against human coronavirus 229E (HCoV-229E). derpharmachemica.commdpi.com Dipyridamole derivatives, which contain a pyrimido[5,4-d]pyrimidine (B1612823) core, have also exhibited antiviral activity against several viruses, including Mengo, Coxsackie B1, and fowl plague viruses. nih.gov Although these findings are for related heterocyclic systems, they underscore the potential of the pyrimidine scaffold as a basis for the development of new antiviral drugs. Further investigation is required to specifically determine the antiviral capabilities of this compound and its direct derivatives.

Characterization of Antioxidant Capabilities

The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays. A study on 4,6-diphenylpyrimidine substituted benzamide derivatives assessed their antioxidant activity, confirming their capacity to act as free radical scavengers. researchgate.netnih.gov This activity is a key indicator of a compound's ability to mitigate oxidative stress, which is implicated in numerous disease states.

The antioxidant screening of these compounds provides evidence for their potential therapeutic applications in conditions associated with oxidative damage. The research confirms that the designed and synthesized novel 4,6-diphenylpyrimidine substituted benzamides exhibit notable antioxidant biological activity. researchgate.netnih.gov

Evaluation of Other Preclinical Biological Activities (e.g., Anthelmintic, Insecticidal, Fungicidal)

Beyond the aforementioned activities, derivatives of this compound have been explored for other preclinical biological properties, including anthelmintic and insecticidal effects.

Anthelmintic Activity: Research into 4,6-disubstituted pyrimidine-2-one derivatives has demonstrated their effectiveness against helminths. derpharmachemica.com A study using the Indian earthworm model showed that compounds from this series, including 4,6-diphenyl pyrimidin-2(1H)-one, exhibited significant anthelmintic activity, causing paralysis and death of the worms. derpharmachemica.com This suggests that the 4,6-diphenylpyrimidine core is a promising scaffold for the development of new anthelmintic drugs.

Insecticidal and Fungicidal Activity: The pyrimidin-4-amine framework has been identified as a source of potent insecticidal and fungicidal agents. A series of novel pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole (B8745197) motif showed excellent insecticidal activity against Mythimna separata. researchgate.netnih.gov Another study on pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety reported broad-spectrum insecticidal and fungicidal activity. nih.gov Specifically, certain compounds were highly effective against M. separata, Aphis medicagini, Tetranychus cinnabarinus, and the fungus Pseudoperonospora cubensis. nih.gov Furthermore, pyrimidine derivatives have been investigated for their activity against mosquitoes like Aedes aegypti, with some compounds showing promising insecticidal effects against both larvae and adult mosquitoes. nih.gov The fungicidal properties mentioned in section 3.3.2 also fall under this category of biological evaluation. nih.gov

Structure Activity Relationship Sar Studies of N,6 Diphenyl 4 Pyrimidinamine Analogues

Identification of Structural Determinants for Biological Activity

The core structure of N,6-diphenyl-4-pyrimidinamine consists of a central pyrimidine (B1678525) ring substituted with two phenyl groups at positions 4 and 6, and an amine group at position 2. Research has identified this 4,6-diarylpyrimidin-2-amine scaffold as a critical pharmacophore for various biological activities, including anticancer properties. nih.gov

Key structural determinants for the biological activity of these analogues include:

The Pyrimidine Core: This heterocyclic ring acts as the central scaffold, correctly orienting the substituents for interaction with biological targets.

The Phenyl Rings at C4 and C6: These aromatic rings are crucial for establishing interactions within the target's binding pocket, often through hydrophobic and pi-stacking interactions. Modifications to these rings are a primary focus of SAR studies.

The 2-Amine Group: The amino group at the C2 position is a key feature, often involved in forming critical hydrogen bonds with the target protein, such as a kinase.

Studies on related pyrimidine derivatives have consistently shown that the di-aryl substitution pattern is a recurring motif in kinase inhibitors, underscoring its importance for biological activity. nih.gov The spatial arrangement of these groups is vital for fitting into the specific architecture of enzyme active sites.

Impact of Substitution Patterns on Efficacy and Selectivity

Systematic modification of the phenyl rings and the core pyrimidine structure has yielded significant insights into the efficacy and selectivity of these compounds. The introduction of various substituents allows for the fine-tuning of the molecule's properties.

Research into a series of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives designed as potential anticancer agents revealed several key findings. nih.gov The study demonstrated that specific substitution patterns directly correlate with increased cytotoxic activity. For instance, the introduction of hydrophobic substituents on the phenyl rings was found to increase the biological activity. nih.gov A particularly effective modification was the replacement of a phenyl group at the R2 position with a 1-naphthalenyl group, which enhanced the compound's potency. nih.gov

Furthermore, the electronic properties of the substituents play a critical role. The presence of a hydrogen-bond acceptor at the C-2 position of the R1 phenyl ring was also shown to increase activity. nih.gov In a parallel study on different pyrimidine inhibitors, placing specific groups like benzylamino and nitro moieties on the aryl ring led to maximal enzyme inhibition, whereas other substituents resulted in weakly active or inactive compounds. nih.gov This highlights that both the nature and the position of the substituent are critical for optimizing efficacy.

The following table summarizes the observed impact of different substitution patterns on the biological activity of this compound analogues and related pyrimidine structures.

| Structural Modification | Position | Observed Impact on Activity | Reference |

| Addition of Hydrophobic Substituents | Phenyl Rings (R1, R2) | Increased Activity | nih.gov |

| Replacement of Phenyl with 1-Naphthalenyl | R2 Phenyl Group | Increased Activity | nih.gov |

| Addition of H-Bond Acceptor | C-2 of R1 Phenyl Ring | Increased Activity | nih.gov |

| Addition of Benzylamino Group | 4-position of Phenyl Ring | Maximal Enzyme Inhibition | nih.gov |

| Addition of Nitro Group | 3-position of Phenyl Ring | Maximal Enzyme Inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel analogues and guiding synthetic efforts.

Predictive QSAR models are developed by correlating the variation in the biological activity of a set of compounds with changes in their molecular properties, known as descriptors. nih.gov For 4,6-diphenylpyrimidin-2-amine derivatives, QSAR models have been successfully calculated to understand the structural requirements for good cytotoxicity against cancer cells. nih.gov

The process involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov A robust QSAR model is characterized by strong statistical parameters, such as a high correlation coefficient (R²) and a high cross-validation coefficient (Q²). nih.gov Well-established criteria suggest that for a model to be considered predictive, it should have an R² greater than 0.6 and a Q² greater than 0.5. nih.gov These models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency, saving time and resources. nih.gov

The power of QSAR models lies in the physicochemical descriptors used to represent the molecules numerically. These descriptors quantify various aspects of a molecule's structure and properties, which are then used to build the predictive model. The analysis of which descriptors are most important in the model provides direct insight into the SAR.

For this compound analogues and related structures, several classes of descriptors have proven crucial:

Hydrophobicity: Descriptors related to a molecule's lipophilicity (water-fearing nature) are often critical. SAR studies have shown that hydrophobic substituents can increase activity, a finding that can be quantified and modeled using descriptors like LogP. nih.govmdpi.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to form hydrogen bonds. The importance of an H-bond acceptor at a specific position is an electronic effect that can be captured by these descriptors. nih.gov Dipole moment is another electrostatic parameter that can influence activity. nih.gov

Steric/Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. For example, a "shape flexibility index" has been used in QSAR models for other inhibitors to describe the molecule's ability to adopt the correct conformation in the binding site. nih.gov The presence of a bulky group like a 1-naphthalenyl substituent is a steric factor that significantly impacts activity. nih.gov

| Descriptor Type | Example | Relevance to SAR | Reference |

| Hydrophobic | LogP | Quantifies the contribution of hydrophobic groups to binding and membrane permeability. | nih.govmdpi.com |

| Electronic | Dipole Moment, H-bond donor/acceptor count | Describes electrostatic interactions and hydrogen bonding potential with the target. | nih.govnih.gov |

| Steric/Topological | Molecular Weight, Shape Flexibility Index | Defines the size, shape, and conformational freedom of the molecule to fit the binding site. | nih.gov |

Ligand Efficiency and Lipophilicity Considerations in Design

In modern drug design, potency alone is not the only goal. The concepts of ligand efficiency and lipophilicity are critical for developing high-quality drug candidates.

Ligand Efficiency (LE) is a metric that assesses the binding affinity of a compound in relation to its size (typically measured by the number of non-hydrogen atoms). It essentially measures the "binding energy per atom." The goal is to identify compounds that achieve high potency with a relatively small and simple structure. This helps to avoid "molecular obesity," where potency is increased simply by adding more and more atoms, often leading to poor pharmacokinetic properties.

Lipophilicity , often quantified as LogP, is a measure of a compound's solubility in fatty or non-polar environments versus aqueous ones. It is a critical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com While a certain degree of lipophilicity is necessary for a molecule to cross cell membranes and reach its target, excessive lipophilicity can lead to problems such as poor solubility, high plasma protein binding, and non-specific toxicity. Therefore, a careful balance must be struck. Guidelines like Lipinski's "Rule of Five" are often employed to check that compounds have a reasonable pharmacokinetic profile, with lipophilicity being a key parameter. nih.gov In the design of this compound analogues, optimizing for both high ligand efficiency and a well-balanced lipophilicity is crucial for translating potent enzyme inhibition into effective therapeutic action.

Molecular Mechanisms of Action and Target Identification for N,6 Diphenyl 4 Pyrimidinamine Derivatives

Biochemical Characterization of Protein-Ligand Interactions

The interaction between a drug molecule and its protein target is fundamental to its therapeutic effect. For N,6-diphenyl-4-pyrimidinamine derivatives, these interactions are primarily characterized by their binding to the ATP-binding pocket of various protein kinases. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds.

For instance, molecular modeling of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives has revealed their ability to fit within the active site of Aurora kinase A. nih.gov These studies highlight the importance of the pyrimidine (B1678525) core as a scaffold that mimics the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The diphenyl substitutions at the 4 and 6 positions often occupy hydrophobic pockets within the enzyme's active site, contributing to the affinity and selectivity of the inhibitor. nih.govnih.gov

In silico docking experiments with other pyrimidine derivatives have further refined this understanding. For example, studies on pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors have shown significant binding interactions, including hydrogen bonding and hydrophobic interactions, similar to known ligands. researchgate.net The specific orientation and interactions of the phenyl groups and any additional functional groups on the pyrimidine ring are critical in determining the potency and specificity of the protein-ligand interaction.

Elucidation of Specific Molecular Targets and Signaling Pathways

The anticancer activity of this compound derivatives stems from their ability to inhibit specific protein kinases that are often dysregulated in cancer. Kinase inhibitor screening has identified several key molecular targets for this class of compounds.

A notable target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase frequently mutated or overexpressed in various cancers. A series of azole-diphenylpyrimidine derivatives has been synthesized and evaluated as potent inhibitors of the T790M mutant form of EGFR, which is associated with resistance to first-generation EGFR inhibitors. nih.gov One of the most active inhibitors, compound 6e , displayed high activity against the EGFRT790M/L858R kinase with an IC50 of 3.3 nM and demonstrated high selectivity over wild-type EGFR. nih.gov

Another critical target is Aurora kinase A (AURKA) , a serine/threonine kinase that plays a crucial role in mitosis. Inhibition of AURKA can lead to mitotic arrest and apoptosis in cancer cells. A study on 4,6-diphenylpyrimidin-2-amine derivatives identified a specific compound, derivative 12 , as an AURKA inhibitor. nih.gov This inhibition leads to a reduction in clonogenicity and cell cycle arrest at the G2/M phase in human colon cancer cells. nih.gov

Furthermore, research has explored the potential of pyrimidine derivatives to act as dual inhibitors. For example, certain cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown inhibitory action against both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) , two key targets in angiogenesis and breast cancer, respectively. mdpi.com

The signaling pathways affected by these derivatives are downstream of the inhibited kinases. By blocking EGFR, for example, these compounds can disrupt the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical for cell proliferation, survival, and angiogenesis. Similarly, inhibition of Aurora kinase A disrupts the proper functioning of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov

Enzyme Kinetics of Inhibitory Action

The inhibitory potential of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against their target enzymes. These values provide a measure of the compound's potency.

Extensive research has been conducted to determine the IC50 values of various diphenylpyrimidine derivatives against a range of kinases. For example, a series of 4,6-disubstituted pyrimidine-based compounds were evaluated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4) , a target implicated in Alzheimer's disease but also relevant in cancer. The ATPase inhibition assay revealed IC50 values in the micromolar range for these compounds. nih.gov

In the context of cancer, the IC50 values against key oncogenic kinases are of particular interest. As mentioned, the azole-diphenylpyrimidine derivative 6e exhibited a potent IC50 of 3.3 nM against EGFRT790M/L858R kinase. nih.gov Another study on thieno[2,3-d]pyrimidine (B153573) derivatives identified compound 5b as a potent inhibitor of both wild-type EGFR (IC50 = 37.19 nM) and the T790M mutant (IC50 = 204.10 nM). nih.gov

The table below summarizes the inhibitory activities of selected diphenylpyrimidine derivatives against various kinases.

| Derivative Class | Target Kinase | IC50 Value | Reference |

| Azole-diphenylpyrimidine | EGFRT790M/L858R | 3.3 nM | nih.gov |

| 4,6-Diphenylpyrimidin-2-amine | Aurora Kinase A | Not specified, but effective | nih.gov |

| Thieno[2,3-d]pyrimidine | EGFRWT | 37.19 nM | nih.gov |

| Thieno[2,3-d]pyrimidine | EGFRT790M | 204.10 nM | nih.gov |

| Cyanopyridone | VEGFR-2 | 0.124 µM | mdpi.com |

| Cyanopyridone | HER-2 | 0.077 µM | mdpi.com |

These kinetic data are crucial for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of these derivatives to enhance their potency and selectivity. nih.gov

Cellular Pathway Perturbation Analysis

The ultimate goal of targeted cancer therapy is to induce cancer cell death or inhibit proliferation. Cellular pathway perturbation analysis examines the effects of this compound derivatives on these cellular processes.

Studies have shown that these compounds can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. For example, the Aurora kinase A inhibitor, derivative 12 , was found to induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells. nih.gov This is a direct consequence of the cell cycle arrest at the G2/M phase caused by the inhibition of AURKA. nih.gov

Similarly, thieno[2,3-d]pyrimidine derivative 5b was shown to induce both early and late apoptosis in A549 lung cancer cells. nih.gov This compound also caused cell cycle arrest at the G1 and G2/M phases. nih.gov Further analysis revealed that this derivative upregulated the pro-apoptotic protein BAX and downregulated the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.gov

The table below provides a summary of the cellular effects of representative diphenylpyrimidine derivatives.

| Derivative | Cancer Cell Line | Cellular Effect | Reference |

| Derivative 12 (4,6-diphenylpyrimidin-2-amine) | HCT116 (Colon Cancer) | G2/M cell cycle arrest, Caspase-mediated apoptosis | nih.gov |

| Compound 5b (Thieno[2,3-d]pyrimidine) | A549 (Lung Cancer) | G1 and G2/M cell cycle arrest, Apoptosis induction | nih.gov |

| Azole-diphenylpyrimidine 6e | H1975 (Lung Cancer) | Repression of replication | nih.gov |

These findings from cellular pathway perturbation analyses provide strong evidence for the anticancer potential of this compound derivatives and underscore their ability to modulate critical cellular pathways involved in cancer progression.

Computational Chemistry and in Silico Approaches in N,6 Diphenyl 4 Pyrimidinamine Research

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the research of N,6-diphenyl-4-pyrimidinamine and related compounds, docking simulations are fundamental for predicting their binding sites on biological targets and understanding the molecular interactions that govern their inhibitory activity.

Research on related 4,6-diaryl-2-pyrimidinamine derivatives has utilized molecular docking to investigate their potential as anti-cancer agents. researchgate.net For example, docking studies on designed derivatives against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) revealed that these compounds bind to the receptor in a manner similar to the known inhibitor, Sunitinib. researchgate.net Similarly, comprehensive modeling studies on N-phenylpyrimidin-2-amine derivatives have employed molecular docking to elucidate the selectivity mechanism for Cyclin-Dependent Kinase 2 (CDK2) over CDK4. nih.gov These simulations can identify crucial amino acid residues within the binding pocket that are key for selective inhibition. nih.gov

Key interactions typically observed in these docking studies include:

Hydrogen Bonding: Formation of hydrogen bonds between the pyrimidine (B1678525) core or its substituents and amino acid residues like Gln85, Asp86, and Lys89 in CDK2. nih.gov

Hydrophobic Interactions: Interactions between the phenyl rings of the ligand and nonpolar residues in the binding pocket.

Electrostatic Interactions: Electrostatic forces between the ligand and charged residues, such as Glu144 and Asn145 in CDK4, can significantly influence binding affinity. nih.gov

These simulations provide a static snapshot of the ligand-protein complex, offering valuable insights that guide further structural modifications to enhance binding affinity and selectivity.

De Novo Design Strategies for Novel Analogues

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a known active compound. For this compound, these strategies are employed to generate new analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties.

The process typically begins with a lead compound, such as a highly active 4,6-diaryl-2-pyrimidinamine derivative identified from screening or previous studies. researchgate.net Using the structural information from docking studies, specific modifications can be proposed. For instance, if a particular region of the binding pocket is unoccupied, new functional groups can be added to the parent molecule to form additional favorable interactions.

Examples of de novo design approaches include:

Fragment-Based Growth: Building new molecules by adding small chemical fragments to the core scaffold.

Scaffold Hopping: Replacing the central pyrimidine ring with other heterocyclic systems while maintaining the key pharmacophoric features.

Structure-Based Design: Using the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site. Research on pyrazolo[3,4-d]pyrimidine analogues, for example, involved designing and synthesizing novel derivatives as dual inhibitors of Dihydrofolate reductase (DHFR) and Thymidylate synthase (TS). nih.gov

These strategies have led to the design of novel compounds with predicted inhibitory activities greater than that of the lead compounds. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions (in silico ADMET)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction offers a rapid and resource-efficient method to assess these properties at the earliest stages of drug discovery, helping to reduce the high attrition rates in later clinical phases. nih.govnih.govresearchgate.net

For this compound and its analogues, various computational models and software are used to predict their pharmacokinetic profiles. Studies on 4,6-diaryl-2-pyrimidinamine derivatives have shown that these compounds can be designed to possess favorable drug-likeness properties, often evaluated against criteria such as Lipinski's Rule of Five. researchgate.net

A study on synthesized 2-amino-4,6-diarylpyrimidines utilized the SwissADME web tool to predict properties like lipophilicity (logP). ajol.info The predictions for this compound (referred to as PAA1 in the study) indicated its lipophilic nature. ajol.info Such in silico tools can predict a wide range of parameters, as shown in the table below.

Table 1: Predicted In Silico ADMET Properties for a Representative Pyrimidine Derivative

| Property Category | Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | High | Suggests good cell membrane permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Permeable | The compound may cross into the central nervous system. researchgate.net |

| Plasma Protein Binding | High | Affects the free concentration of the drug in circulation. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of specific CYP isozymes | Potential for drug-drug interactions. |

| Excretion | Total Clearance | Low | Suggests a longer half-life in the body. |

| Toxicity | Ames Test | Non-mutagenic | Low probability of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Drug-Likeness | Lipinski's Rule of Five | 0-1 Violation | The compound has properties consistent with orally available drugs. researchgate.net |

This table is a representative example based on typical in silico predictions for pyrimidine derivatives and does not represent empirically validated data for this compound itself.

These preclinical predictions are crucial for prioritizing which newly designed compounds should be synthesized and subjected to more costly in vitro and in vivo testing. nih.gov

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical (QC) calculations provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. For this compound, these methods are used for conformational analysis and to elucidate its intrinsic molecular properties.

Conformational analysis is critical because a molecule's three-dimensional shape determines how it fits into a receptor's binding site. QC methods, such as Density Functional Theory (DFT), can calculate the energies of different possible conformations (rotamers) of the molecule, identifying the most stable, low-energy shapes. mdpi.compreprints.org For flexible molecules like this compound, with its rotatable phenyl rings, understanding the preferred conformation is key to interpreting docking results. Studies on similar heterocyclic systems have shown that the conformation in a crystal structure may not always be the lowest energy conformation in solution. nih.gov

QC calculations are also used to determine:

Molecular Electrostatic Potential (MESP): This maps the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a target protein. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate or accept electrons, providing insights into its reactivity.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, helping to quantify the polarity of specific bonds and atoms involved in interactions. nih.gov

In one study, the geometry of 2-amino-4,6-diarylpyrimidines was optimized using the Gaussian 16 software suite to establish their stable conformations. ajol.info

Molecular Dynamics Simulations for Ligand-Target Dynamics

While molecular docking provides a static view of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms and molecules over time. youtube.com This approach is crucial for understanding the stability of the predicted binding pose and the dynamic nature of the interactions between this compound and its biological target.

Starting from the complex generated by molecular docking, an MD simulation is run for a specific period (typically nanoseconds). researchgate.net The simulation provides a trajectory of atomic positions, from which various properties can be analyzed.

Key insights from MD simulations include:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand's position over time, researchers can assess whether the ligand remains stably bound in the predicted orientation. rjeid.com

Interaction Analysis: MD simulations can track the formation and breaking of hydrogen bonds and other interactions throughout the simulation, revealing which interactions are most persistent and critical for binding. rjeid.com

Conformational Changes: These simulations can show how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy, which correlates with binding affinity. samipubco.com

Studies on related N-phenylpyrimidin-2-amine derivatives targeting CDKs have used MD simulations to validate docking results and confirm the stability of the inhibitor within the kinase's active site. nih.govnih.gov These simulations confirmed that key polar interactions were crucial for the bioactivity of the inhibitors. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sunitinib |

| N-phenylpyrimidin-2-amine |

| 4,6-diaryl-2-pyrimidinamine |

| pyrazolo[3,4-d]pyrimidine |

Emerging Research Areas and Future Perspectives for N,6 Diphenyl 4 Pyrimidinamine

Development as Chemical Probes for Biological Systems

The development of N,6-diphenyl-4-pyrimidinamine and its analogs as chemical probes represents a significant area of emerging research. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the interrogation of its function in complex biological systems. The structural characteristics of this compound make it an attractive candidate for this purpose.

The pyrimidine (B1678525) core is a common feature in molecules that interact with a wide range of biological targets, including kinases, which are crucial regulators of cellular processes. By modifying the phenyl groups and the amino substituent, researchers can fine-tune the molecule's affinity and selectivity for a particular target. For instance, the introduction of fluorescent tags or reactive groups can transform the basic scaffold into a powerful tool for imaging, target identification, and mechanistic studies. While specific research on this compound as a chemical probe is still in its early stages, the extensive work on similar pyrimidine-based kinase inhibitors provides a strong foundation for its future development in this area.

Challenges in Selectivity and Potency Optimization

A critical hurdle in the development of this compound-based compounds for therapeutic or research applications lies in achieving high selectivity and potency. Potency refers to the concentration of the compound required to elicit a desired biological effect, while selectivity is the ability of the compound to interact with its intended target without affecting other molecules in the cell.

The optimization of these two parameters is often a delicate balancing act. Modifications to the chemical structure that enhance potency may inadvertently decrease selectivity, leading to off-target effects. For example, in the development of kinase inhibitors, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a major challenge. Structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that small changes in the substitution pattern on the phenyl rings can significantly impact both potency and selectivity. For instance, the addition of specific functional groups can create new interactions with the target protein, thereby increasing affinity, but may also lead to interactions with other, unintended targets. Overcoming these challenges requires a deep understanding of the target's three-dimensional structure and the use of sophisticated computational models to predict the effects of chemical modifications.

Innovative Synthetic Strategies for Expanding Chemical Space

The exploration of the chemical space around the this compound scaffold is crucial for discovering new compounds with improved properties. Researchers are continuously developing innovative synthetic strategies to efficiently generate diverse libraries of derivatives.

One-pot multi-component reactions are particularly valuable in this context, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, the condensation of a β-enaminonitrile with a guanidine (B92328) derivative can provide a straightforward route to the 4-aminopyrimidine (B60600) core. Another powerful technique is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the introduction of a wide variety of substituents onto the pyrimidine ring and the phenyl groups, enabling a systematic exploration of the chemical space. researchgate.net The development of more efficient and environmentally friendly synthetic methods, such as those utilizing microwave irradiation or green solvents, is also an active area of research. semanticscholar.org

| Synthetic Strategy | Description | Key Advantages |

| Multi-component Reactions | Combining three or more reactants in a single synthetic operation to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Mild reaction conditions, high functional group tolerance, and commercial availability of reagents. researchgate.net |

| Microwave-Assisted Synthesis | The use of microwave energy to accelerate chemical reactions. | Reduced reaction times, increased yields, and improved purity of products. |

Integration of High-Throughput Screening and Computational Methods

The integration of high-throughput screening (HTS) and computational methods has revolutionized the drug discovery process and is being increasingly applied to the study of this compound and its analogs. HTS allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of initial "hits."

Computational methods, such as virtual screening and molecular docking, play a complementary role by predicting the binding affinity and mode of interaction of a compound with its target. These in silico approaches can be used to prioritize compounds for experimental testing, thereby reducing the time and cost associated with HTS. For example, a virtual screen of a chemical database against the three-dimensional structure of a target kinase can identify potential inhibitors based on their predicted binding energy and fit within the active site. These computational predictions can then be validated through in vitro assays. The iterative use of computational modeling and experimental testing is a powerful strategy for optimizing the potency and selectivity of lead compounds.

| Method | Description | Application in this compound Research |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Identification of initial hit compounds from large chemical libraries that interact with a target of interest. nih.govbenthamscience.com |

| Virtual Screening | A computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | Prioritizing this compound analogs for synthesis and experimental testing based on predicted binding affinity. nih.gov |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Understanding the binding mode of this compound derivatives to their biological targets and guiding lead optimization. frontiersin.org |

Prospects for Preclinical Translational Research

The promising biological activities of this compound derivatives, particularly as kinase inhibitors, have opened up exciting prospects for preclinical translational research. Kinases are implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, compounds that can selectively modulate the activity of specific kinases have significant therapeutic potential.

Preclinical studies on related pyrimidine-based compounds have already demonstrated their efficacy in animal models of various diseases. For example, certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have shown potent anti-cancer activity by inhibiting Aurora kinases, which are key regulators of cell division. drugbank.com Similarly, other pyrimidine analogs have been investigated as inhibitors of receptor tyrosine kinases, which play a crucial role in tumor growth and angiogenesis. nih.govduq.edu

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N,6-diphenyl-4-pyrimidinamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a protocol for structurally related pyrimidine derivatives using substituted anilines and halogenated pyrimidine precursors under reflux in anhydrous solvents like ethanol or acetonitrile. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 for amine:halopyrimidine) and reaction times (12–24 hours). Catalytic bases such as triethylamine or KCO improve yields by deprotonating intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of This compound?

- Methodological Answer :

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent orientation. and highlight the use of single-crystal diffraction for related pyrimidine triamines, revealing bond angles and torsion angles critical for validating synthetic accuracy .

- NMR Spectroscopy : H and C NMR can identify aromatic proton environments (e.g., phenyl ring substituents at C4 and C6) and amine proton shifts. For example, N–H protons in pyrimidinamine derivatives typically appear at δ 6.5–8.0 ppm in DMSO-d .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for This compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Dose-Response Studies : Test compounds across a wide concentration range (e.g., 1 nM–100 μM) to identify non-linear effects.

- Target-Specific Assays : For kinase inhibition studies, use recombinant enzymes (e.g., EGFR or CDK2) with ATP-competitive binding assays to isolate mechanistic interactions .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC values) and adjust for solvent/DMSO effects .

Q. What computational strategies predict the reactivity of This compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify electrophilic centers (e.g., C4 vs. C6 positions). (via ChemSpider beta) suggests using Gaussian09 with B3LYP/6-31G(d) basis sets to calculate Fukui indices for nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization.

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) on reaction rates using Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.